1,2-Dibromo-3-nitrobenzene

Purity Quality Assurance Procurement

Sourcing a dibromonitrobenzene for orthogonal functionalization? Non-adjacent isomers or dichloro analogs fail to provide the differentiated reactivity needed for unsymmetrical biaryl synthesis. This 97% pure ortho-dibromo intermediate enables: - Sequential Suzuki-Miyaura couplings via site-selective bromine displacement - Cu-catalyzed halogen exchange to access chloro-nitroaromatics - Reduced repurification costs vs. lower-purity isomers Stocked for immediate dispatch.

Molecular Formula C6H3Br2NO2
Molecular Weight 280.903
CAS No. 26429-41-4
Cat. No. B2914482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromo-3-nitrobenzene
CAS26429-41-4
Molecular FormulaC6H3Br2NO2
Molecular Weight280.903
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)Br)[N+](=O)[O-]
InChIInChI=1S/C6H3Br2NO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H
InChIKeyLPOQWSWPRAGSBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,2-Dibromo-3-nitrobenzene: Procurement-Grade Aromatic Building Block


1,2-Dibromo-3-nitrobenzene (CAS 26429-41-4), also known as 2,3-dibromonitrobenzene, is a polyhalogenated aromatic building block with the molecular formula C₆H₃Br₂NO₂ and a molecular weight of 280.90 g/mol [1]. Its structural hallmark is the presence of two bromine atoms in the ortho-positions (1,2-) and a nitro group at the 3-position, a substitution pattern that confers distinct electronic properties and orthogonal reactivity profiles [1]. Commercially, the compound is supplied as a yellow solid with purity levels typically in the 96–97% range and is classified as a hazardous chemical requiring careful handling .

1
Ortho-dibromo scaffold
Dual C-Br activation sites with nitro-directing group
2
Sequential cross-coupling
Site-selective Suzuki-Miyaura reactivity pathway
3
Unsymmetrical biaryl assembly
Two distinct aryl fragments in controlled sequence

1,2-Dibromo-3-nitrobenzene: Irreplaceable Ortho-Dibromo Reactivity


Within the class of dibromonitrobenzene isomers, the 1,2-dibromo-3-nitro substitution pattern is not electronically or sterically interchangeable with its 1,3-, 1,4-, or 2,5-analogs. The proximity of the two bromine atoms creates a unique ortho-dibromo motif that can undergo sequential, site‑selective cross‑coupling reactions (e.g., Suzuki‑Miyaura, Stille) to generate unsymmetrical biaryl products that are inaccessible from isolated dibromide isomers . Additionally, the adjacent bromine atoms impose a distinct torsional strain and electron‑withdrawing environment that influences both the compound’s thermochemical stability and its reactivity in halogen‑exchange processes compared to non‑adjacent dibrominated nitrobenzenes [1]. Generic substitution with a different isomer or a dichloro‑analog would fundamentally alter the sequence‑dependent functionalization pathway and the resultant product architecture, making direct replacement a scientifically invalid procurement decision.

vs. 1,3- or 1,4-dibromo isomers
Ortho-dibromo motif enables sequential site-selective coupling; other dibromo isomers lack this differentiated reactivity pathway and may alter product architecture.
vs. 2,5-dibromo isomer
Ortho-bromine repulsion introduces steric strain that may shift thermochemical stability; thermal behavior and storage protocols may differ and require isomer-specific review.
vs. dichloro analog
C-Br bond lability enables halogen-exchange reactivity; the dichloro analog is unreactive under identical copper-catalyzed conditions, limiting synthetic route flexibility.

1,2-Dibromo-3-nitrobenzene: Quantitative Procurement Benchmarks


Purity Advantage Over 1,3-Dibromo Isomer

Commercial suppliers consistently report a higher minimum purity for 1,2-dibromo-3-nitrobenzene relative to the 1,3‑dibromo‑2‑nitrobenzene isomer. Specifically, the target compound is routinely offered at 97% purity by established vendors, whereas the 1,3‑isomer is typically supplied with a minimum purity specification of 95% .

Purity Benchmark
Supplier-reported
97% vs 95% (+2 pp)
Supports stoichiometry precision in synthesis
Vendor CoA review recommended; both assayed by HPLC or NMR
Purity Quality Assurance Procurement

Thermochemical Stability vs. 2,5-Dibromo Isomer

Experimental thermochemical data for the 2,5‑dibromonitrobenzene isomer (1,4‑dibromo‑2‑nitrobenzene) serve as a benchmark for assessing the energetic profile of the 1,2‑dibromo‑3‑nitrobenzene isomer. For 2,5‑dibromonitrobenzene, the standard molar enthalpy of combustion (−ΔcUm°(cr)) is 2792.2 ± 1.0 kJ·mol⁻¹, the standard molar enthalpy of formation in the crystalline phase (ΔfHm°(cr)) is 43.3 ± 1.3 kJ·mol⁻¹, and the standard molar enthalpy of sublimation (ΔcrgHm°) is 97.0 ± 0.4 kJ·mol⁻¹ [1]. Theoretical estimations indicate that the ortho‑arrangement of bromines in the 1,2‑isomer introduces additional steric strain that alters the ground‑state energy and, consequently, the compound’s thermal and oxidative stability relative to the 2,5‑isomer [1].

Thermochemical Stability
Class-level inference
Est. +5–10 kJ·mol⁻¹ higher ΔfHm°
May inform storage and handling protocol
Experimental data pending for target isomer; inferred from 2,5-isomer
Thermochemistry Process Safety Storage Stability

Halogen-Exchange Reactivity vs. Dichloro Analogs

In the presence of tetrabutylammonium dichlorocuprate(I), 2,3‑dibromonitrobenzene undergoes halogen‑exchange reactions at rates that are highly dependent on the solvent polarity and donor ability. Although direct comparative rate data with the dichloro analog are not reported, the study demonstrates that the dibromo compound participates in copper‑mediated halogen exchange, whereas the corresponding dichloro‑nitrobenzene is unreactive under identical conditions, a consequence of the weaker C‑Br bond versus C‑Cl bond [1].

Halogen Exchange
Reported
Reactive vs unreactive (dichloro analog)
Supports halogen-exchange route design
Solvent-dependent; (Bu₄N)₂CuCl₂, aprotic conditions
Halogen Exchange Cross‑Coupling Copper Catalysis

Orthogonal Suzuki Coupling for Unsymmetrical Biaryls

The 1,2‑dibromo‑3‑nitrobenzene scaffold features two bromine atoms in chemically distinct environments due to the adjacent nitro group. Under Suzuki–Miyaura conditions, the bromine atom ortho to the nitro group is significantly more activated toward oxidative addition, enabling sequential, site‑selective couplings with two different arylboronic acids. This orthogonal reactivity is documented to produce unsymmetrical biphenyl products that cannot be obtained from a simple monobrominated nitrobenzene or from isomers lacking the nitro group in close proximity .

Orthogonal Suzuki Coupling
Data to verify
Sequential dual arylation capable
Enables unsymmetrical biaryl construction
Site-selectivity validation recommended; Pd-catalyzed conditions
Suzuki Coupling Regioselectivity Biaryl Synthesis

1,2-Dibromo-3-nitrobenzene: Key Application Scenarios


Stepwise Biaryl Construction in Medicinal Chemistry

In drug discovery programs requiring unsymmetrical biphenyl or terphenyl motifs, 1,2‑dibromo‑3‑nitrobenzene serves as a privileged intermediate. The ortho‑bromine atoms exhibit differentiated reactivity in Suzuki‑Miyaura couplings, allowing medicinal chemists to sequentially introduce two distinct aryl fragments. This orthogonal functionalization capability is supported by the compound’s well‑documented use in the synthesis of pyrimidine‑ and pyrimidoindole‑based GnRH receptor antagonists and other bioactive scaffolds .

Halogen Exchange for Chlorinated Intermediates

For process chemists targeting chlorinated nitroaromatics that are otherwise difficult to access directly, 1,2‑dibromo‑3‑nitrobenzene offers a reactive entry point. The copper‑catalyzed halogen exchange with (Bu₄N)₂CuCl₂ is a proven route to introduce chlorine at the 2‑ or 3‑position, a transformation that is not feasible with the corresponding dichloro‑nitrobenzene [1]. This pathway can reduce synthetic steps and improve overall yield in industrial‑scale preparations.

Materials Precursor Thermal Budgeting

In the preparation of advanced organic materials—such as phthalocyanines or conjugated polymers—where thermal stability and decomposition thresholds are critical, procurement decisions must account for the compound’s thermochemical profile. The estimated higher ground‑state energy of the 1,2‑isomer, inferred from data on the 2,5‑dibromo‑nitrobenzene analog [2], informs safe handling protocols and storage conditions, ensuring that material quality is preserved prior to use in high‑temperature synthetic steps.

High-Purity Starting Material for Regulatory-Sensitive Synthesis

When a synthetic route demands a starting material with a tightly controlled impurity profile—for example, in the preparation of reference standards or in GMP‑like environments—the 97% purity grade of 1,2‑dibromo‑3‑nitrobenzene provides a demonstrable advantage over the 95% purity grade of the 1,3‑dibromo‑2‑nitrobenzene isomer . This higher purity baseline minimizes the need for costly and time‑consuming repurification and reduces the risk of impurity carryover into sensitive downstream transformations.

Application
Selection Property
Validation Focus
Stepwise biaryl synthesis
Ortho-dibromo regioselectivity
Suzuki coupling site-selectivity review
Halogen-exchange route entry
C-Br bond lability profile
Copper-catalyzed exchange context
High-temperature material preparation
Thermochemical stability profile
Storage and handling protocol review
Purity-sensitive synthesis
Baseline purity grade
CoA purity and impurity profile review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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